

# JNJ-28312141: A Technical Overview of a Dual CSF1R/FLT3 Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | JNJ-28312141 |           |
| Cat. No.:            | B1684603     | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activity of **JNJ-28312141**, a potent, orally active dual inhibitor of Colony-Stimulating Factor 1 Receptor (CSF1R) and FMS-like Tyrosine Kinase 3 (FLT3). This document is intended for an audience with a professional background in pharmaceutical sciences, oncology, and molecular biology.

# **Core Compound Information**

JNJ-28312141, also known as 4-cyano-N-[2-(1-cyclohexen-1-yl)-4-[1-

[(dimethylamino)acetyl]-4-piperidinyl]phenyl]-1H-imidazole-2-carboxamide, is a small molecule inhibitor belonging to the class of arylamide derivatives.[1][2] It has been investigated for its therapeutic potential in various oncological and inflammatory conditions, primarily due to its targeted action on key signaling pathways involved in cell proliferation, differentiation, and survival.[3][4][5]

## **Chemical Structure and Identifiers**

The chemical identity of **JNJ-28312141** is defined by its unique structural features, which are crucial for its biological activity.



| Identifier        | Value                                                                                                                                           |
|-------------------|-------------------------------------------------------------------------------------------------------------------------------------------------|
| IUPAC Name        | 4-cyano-N-(5-(1-(2-<br>(dimethylamino)acetyl)piperidin-4-yl)-2',3',4',5'-<br>tetrahydro-[1,1'-biphenyl]-2-yl)-1H-imidazole-2-<br>carboxamide[1] |
| CAS Number        | 885692-52-4 (for HCl salt)[1]; 1149939-55-8 (for free base)[1]                                                                                  |
| Molecular Formula | C26H32N6O2[1][6][7]                                                                                                                             |
| Molecular Weight  | 460.57 g/mol [1][7]                                                                                                                             |
| SMILES String     | CN(C)CC(=O)N1CCC(CC1)C1=CC=C(NC(=O)<br>C2=NC(=CN2)C#N)C(=C1)C1=CCCCC1[6][7]                                                                     |
| InChI Key         | GUBJNPWVIUFSTR-UHFFFAOYSA-N[1][7]                                                                                                               |

# **Physicochemical Properties**

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The following table summarizes the key physicochemical parameters of **JNJ-28312141**.

| Property                | Value       | Source      |
|-------------------------|-------------|-------------|
| logP                    | 3.72        | ALOGPS[8]   |
| Water Solubility        | 0.037 mg/mL | ALOGPS[8]   |
| pKa (Strongest Acidic)  | 7.17        | Chemaxon[8] |
| pKa (Strongest Basic)   | 7.77        | Chemaxon[8] |
| Polar Surface Area      | 105.12 Ų    | Chemaxon[8] |
| Rotatable Bond Count    | 6           | Chemaxon[8] |
| Hydrogen Bond Donors    | 2           | Chemaxon[8] |
| Hydrogen Bond Acceptors | 5           | Chemaxon[8] |



## **Mechanism of Action and Biological Activity**

**JNJ-28312141** functions as a dual inhibitor of the receptor tyrosine kinases CSF1R and FLT3. [1][3][5] By targeting these receptors, it disrupts downstream signaling cascades that are crucial for the survival and proliferation of specific cell types, including tumor-associated macrophages (TAMs) and certain leukemic cells.[3]

#### Inhibition of CSF1R and FLT3

**JNJ-28312141** exhibits potent inhibitory activity against both CSF1R and FLT3, as demonstrated by in vitro kinase assays. The half-maximal inhibitory concentrations (IC50) highlight its efficacy.

| Target Kinase | IC50 (nM) |
|---------------|-----------|
| CSF1R         | 0.69[4]   |
| FLT3          | 30        |
| KIT           | 5         |
| AXL           | 12        |
| TRKA          | 15        |
| LCK           | 88        |

Note: IC50 values can vary depending on the specific assay conditions.

## **Signaling Pathways**

The inhibition of CSF1R and FLT3 by **JNJ-28312141** leads to the downregulation of several key intracellular signaling pathways.

The binding of CSF-1 to its receptor, CSF1R, triggers receptor dimerization and autophosphorylation, leading to the activation of downstream signaling cascades. These pathways are integral to the differentiation, proliferation, and survival of macrophages.[9][10] **JNJ-28312141** blocks the initial phosphorylation event, thereby inhibiting these downstream effects.





Click to download full resolution via product page

#### CSF1R Signaling Pathway Inhibition by JNJ-28312141

FLT3 signaling is critical for the normal development of hematopoietic stem and progenitor cells.[1] Constitutive activation of FLT3 due to mutations is a common driver in acute myeloid



leukemia (AML). **JNJ-28312141** inhibits this aberrant signaling, leading to reduced proliferation and survival of FLT3-dependent cancer cells.



Click to download full resolution via product page

FLT3 Signaling Pathway Inhibition by JNJ-28312141



## **Experimental Protocols**

Detailed methodologies are essential for the replication and validation of scientific findings. The following sections outline representative protocols for key in vitro assays used to characterize **JNJ-28312141**.

# In Vitro Kinase Inhibition Assay (Representative Protocol)

This protocol describes a general method for determining the in vitro inhibitory activity of **JNJ-28312141** against a target kinase, such as CSF1R or FLT3.





Click to download full resolution via product page

Workflow for an In Vitro Kinase Inhibition Assay

#### Materials:

• Recombinant human CSF1R or FLT3 kinase



- Kinase-specific substrate (e.g., poly(Glu, Tyr) 4:1)
- Adenosine triphosphate (ATP)
- JNJ-28312141
- Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
- Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
- 384-well white plates
- Multichannel pipettes and a plate reader capable of luminescence detection

#### Procedure:

- Compound Preparation: Prepare a 10 mM stock solution of JNJ-28312141 in 100% DMSO.
   Create a serial dilution series of the compound in kinase assay buffer.
- Reaction Setup: To each well of a 384-well plate, add the kinase and substrate in kinase assay buffer.
- Inhibitor Addition: Add the serially diluted JNJ-28312141 or vehicle control (DMSO) to the respective wells.
- Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP to each well. The final ATP concentration should be at or near the Km for the specific kinase.
- Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
- Reaction Termination and Detection: Stop the reaction and measure the amount of ADP
  produced using a detection reagent according to the manufacturer's instructions. This
  typically involves a two-step process of adding a reagent to stop the kinase reaction and
  deplete remaining ATP, followed by the addition of a second reagent to convert ADP to ATP
  and generate a luminescent signal.



 Data Analysis: Measure the luminescence using a plate reader. The data is then normalized to controls, and the IC50 value is determined by fitting the dose-response curve to a fourparameter logistic equation.

## **Cellular Proliferation Assay (Representative Protocol)**

This protocol outlines a method to assess the effect of **JNJ-28312141** on the proliferation of a cancer cell line that is dependent on CSF1R or FLT3 signaling (e.g., MV-4-11, a human AML cell line with an FLT3-ITD mutation).

#### Materials:

- MV-4-11 cells
- RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillinstreptomycin
- JNJ-28312141
- Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
- 96-well clear-bottom white plates
- Humidified incubator (37°C, 5% CO2)
- Plate reader capable of luminescence detection

#### Procedure:

- Cell Seeding: Seed MV-4-11 cells into 96-well plates at a density of 5,000-10,000 cells per well in complete growth medium.
- Compound Treatment: Prepare a serial dilution of JNJ-28312141 in growth medium. Add the
  diluted compound or vehicle control to the wells.
- Incubation: Incubate the plates for 72 hours in a humidified incubator.



- Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's protocol. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.
- Data Acquisition and Analysis: After a brief incubation with the viability reagent, measure the luminescence using a plate reader. Normalize the data to the vehicle-treated control wells and calculate the percentage of proliferation inhibition. Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

### Conclusion

**JNJ-28312141** is a potent dual inhibitor of CSF1R and FLT3 with well-defined chemical and physicochemical properties. Its mechanism of action, centered on the disruption of key signaling pathways in cancer and immune cells, underscores its potential as a therapeutic agent. The provided experimental protocols offer a foundation for further investigation and characterization of this and similar compounds in a research and drug development setting. This technical guide serves as a comprehensive resource for scientists and researchers working in the field of targeted cancer therapy.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. FLT3, a signaling pathway gene [ogt.com]
- 2. researchgate.net [researchgate.net]
- 3. JNJ-28312141, a novel orally active colony-stimulating factor-1 receptor/FMS-related receptor tyrosine kinase-3 receptor tyrosine kinase inhibitor with potential utility in solid tumors, bone metastases, and acute myeloid leukemia PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. JNJ-28312141 Immunomart [immunomart.com]



- 6. Frontiers | Targeting the CSF1/CSF1R signaling pathway: an innovative strategy for ultrasound combined with macrophage exhaustion in pancreatic cancer therapy [frontiersin.org]
- 7. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Colony stimulating factor 1 receptor Wikipedia [en.wikipedia.org]
- 10. What are CSF-1R modulators and how do they work? [synapse.patsnap.com]
- To cite this document: BenchChem. [JNJ-28312141: A Technical Overview of a Dual CSF1R/FLT3 Kinase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684603#jnj-28312141-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com